Hydrogen‑Bond Donor Count: 1 (Target) vs. 2 (Primary Amine Analogue) – Implications for Membrane Permeability
N‑[2‑(ethylamino)ethyl]cyclobutanamine contains exactly one hydrogen‑bond donor (the secondary amine), whereas the primary amine analogue N‑(2‑aminoethyl)cyclobutanamine (CAS 1119261‑24‑3) contains two HBDs [1][2]. In the CNS drug design literature, reducing HBD count from 2 to 1 is associated with a significant improvement in passive membrane permeability and blood‑brain barrier penetration, with the ideal CNS drug space generally defined as HBD ≤ 2 and often HBD ≤ 1 for optimal brain exposure [3].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | N-(2-aminoethyl)cyclobutanamine (CAS 1119261-24-3): HBD = 2 |
| Quantified Difference | ΔHBD = −1 (50% reduction) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) for comparator; PubChem 2.1 (release 2021.05.07) for target [1][2] |
Why This Matters
For procurement decisions in CNS or intracellular target programs, a one‑HBD‑unit difference represents a binary threshold that can determine whether a compound achieves adequate passive permeability, making the ethyl‑substituted scaffold the preferred choice when minimizing HBD count is a design goal.
- [1] PubChem Compound Summary for CID 83815169, N'-cyclobutyl-N'-ethylethane-1,2-diamine. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/N_-cyclobutyl-N_-ethylethane-1_2-diamine (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 61778020, N-(2-aminoethyl)cyclobutanamine. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1119261-24-3 (accessed 2026-04-28). View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi:10.1602/neurorx.2.4.541. View Source
